3'-Bromospiro[cyclohexane-1,9'-fluorene]
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H17Br |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3'-bromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-17-15(12-13)14-6-2-3-7-16(14)18(17)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
RBEUUKQNDFVUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 |
Origin of Product |
United States |
Reaction Mechanisms and Pathways Involving 3 Bromospiro Cyclohexane 1,9 Fluorene
Mechanistic Investigations of Spirocyclization Reactions
The synthesis of the spiro[cyclohexane-1,9'-fluorene] core typically involves intramolecular cyclization reactions. These processes are governed by fundamental principles of organic chemistry, including electrophilic aromatic substitution and acid catalysis, with the final product distribution often dictated by thermodynamic and kinetic factors.
Electrophilic Aromatic Substitution Mechanisms in Spirofluorene Synthesis
The formation of spirofluorene derivatives, including the parent structure of 3'-Bromospiro[cyclohexane-1,9'-fluorene], often proceeds through a double intramolecular electrophilic aromatic substitution (EAS) reaction. acs.org This type of reaction is a cornerstone of aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the context of spirofluorene synthesis, the process begins with a precursor molecule that, under appropriate conditions, generates a carbocationic center. This electrophilic center is then attacked by the nucleophilic aromatic rings of the fluorene (B118485) moiety. acs.orgtotal-synthesis.com
Role of Acid Catalysis and Dehydration in Cyclization Processes
Strong acids play a pivotal role in promoting the spirocyclization reaction. acs.org Acid catalysis is essential for two primary reasons: it enhances the electrophilicity of the carbonyl carbon in the precursor ketone and facilitates the dehydration of the intermediate carbinol. acs.org The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the aromatic rings. acs.org
Following the initial cyclization step, a hydroxyl group is typically present. The acid then catalyzes the elimination of this hydroxyl group as a water molecule (dehydration), generating the crucial carbocation that drives the second intramolecular electrophilic aromatic substitution to complete the spiro framework. acs.org The use of strong acids like methanesulfonic acid under dilute conditions has been shown to be effective in promoting these cyclization reactions while minimizing undesirable intermolecular side reactions. acs.org
Thermodynamic versus Kinetic Control in Spiro Compound Formation
The formation of spiro compounds can be influenced by whether the reaction is under thermodynamic or kinetic control. wikipedia.orgjackwestin.com This distinction is critical when competing reaction pathways can lead to different products. wikipedia.org
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that forms the fastest (the kinetic product) will be the major product. This product is formed via the reaction pathway with the lowest activation energy. masterorganicchemistry.comwikipedia.orglibretexts.org
Thermodynamic Control: At higher temperatures, with sufficient energy for the reactions to be reversible, the system can reach equilibrium. Under these conditions, the most stable product (the thermodynamic product) will predominate, regardless of the activation energy required for its formation. masterorganicchemistry.comwikipedia.orglibretexts.org
In the context of spiro compound formation, different isomers or even different spirocyclic systems could potentially form. The relative stability of these products and the energy barriers to their formation will determine the final product distribution under a given set of reaction conditions. wikipedia.orgimperial.ac.uk For instance, in some reactions, one isomer may be formed more rapidly but is less stable than another isomer that forms more slowly. By controlling the reaction temperature and time, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product. masterorganicchemistry.comwikipedia.org
Substitution and Cross-Coupling Reactions at the Brominated Position
The bromine atom on the 3'-position of the spiro[cyclohexane-1,9'-fluorene] core provides a versatile handle for further chemical modification. This allows for the introduction of a wide array of functional groups through various substitution and cross-coupling reactions, enabling the fine-tuning of the molecule's electronic and photophysical properties. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The brominated position of 3'-Bromospiro[cyclohexane-1,9'-fluorene] is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com In the case of 3'-Bromospiro[cyclohexane-1,9'-fluorene], it can be reacted with various boronic acids or boronic esters to introduce new aryl, heteroaryl, or vinyl groups. nih.govnih.gov The general catalytic cycle involves three key steps: oxidative addition of the bromo-spirofluorene to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms carbon-nitrogen bonds. This reaction allows for the coupling of the bromo-spirofluorene with a wide range of primary and secondary amines to introduce amino functionalities. nih.gov The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. The choice of phosphine (B1218219) ligand is often crucial for the success of these reactions. nih.gov
Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | 3'-Bromospiro[cyclohexane-1,9'-fluorene], Organoboronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C coupled spirofluorene derivatives |
| Buchwald-Hartwig Amination | 3'-Bromospiro[cyclohexane-1,9'-fluorene], Primary/Secondary Amine | Pd catalyst, Phosphine ligand (e.g., RuPhos, BrettPhos), Base (e.g., LiHMDS) | C-N coupled aminated spirofluorene derivatives |
Organometallic Reactions (e.g., Grignard, Lithium-Halogen Exchange)
Organometallic reactions provide alternative routes for the functionalization of the brominated spirofluorene.
Grignard reactions involve the formation of an organomagnesium halide (Grignard reagent) from the organic halide. chemguide.co.uk 3'-Bromospiro[cyclohexane-1,9'-fluorene] can be converted into its corresponding Grignard reagent by reacting it with magnesium metal. chemguide.co.ukunp.edu.ar This Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-based functional groups. chemguide.co.ukyoutube.comyoutube.com
Lithium-halogen exchange is another powerful method for converting an organic halide into an organolithium species. wikipedia.org This reaction is typically very fast and is often performed at low temperatures using an organolithium reagent like n-butyllithium or t-butyllithium. tcnj.eduharvard.edu The resulting lithiated spirofluorene is a highly reactive nucleophile that can be quenched with various electrophiles to introduce a wide range of substituents. tcnj.eduresearchgate.net The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
Interactive Data Table: Organometallic Reactions
| Reaction Name | Reagent | Intermediate | Subsequent Reaction with Electrophiles |
| Grignard Reaction | Magnesium (Mg) | Spirofluorenylmagnesium bromide (Grignard reagent) | Addition to carbonyls, CO₂, etc. |
| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi, t-BuLi) | Lithiated spirofluorene | Quenching with various electrophiles (e.g., aldehydes, ketones, alkyl halides) |
Nucleophilic Aromatic Substitution on Brominated Spirofluorene Scaffolds
The bromine atom on the fluorene ring of 3'-Bromospiro[cyclohexane-1,9'-fluorene] is a key functional handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) reactions. These reactions typically proceed via a palladium-catalyzed cross-coupling mechanism, such as the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions.
In these transformations, the carbon-bromine bond is activated by a palladium(0) catalyst. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a nucleophilic partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or an amine in Buchwald-Hartwig amination) and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
For instance, in a Suzuki-Miyaura coupling, an organoboron reagent (R-B(OR)2) reacts with the brominated spirofluorene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgnih.gov This method is highly versatile for creating biaryl structures or introducing alkyl or alkenyl groups. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, yielding aminated spirofluorene derivatives.
The efficiency and outcome of these reactions are influenced by several factors, including the choice of catalyst, ligands, base, and solvent. The steric hindrance imposed by the spiro-cyclohexyl group can also play a role in the reactivity of the 3'-bromo position.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Aryl Bromides
| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3) | Biaryls, Alkylated/Alkenylated Arenes |
| Buchwald-Hartwig Amination | Amines (primary, secondary) | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl Amines |
| Cyanation | Cyanide source (e.g., Zn(CN)2, KCN) | Pd catalyst (e.g., Pd(PPh3)4) | Aryl Nitriles |
| Alkoxylation | Alcohols/Alkoxides | Cu catalyst (Ullmann condensation) or Pd catalyst, Base | Aryl Ethers |
Free Radical Bromination Mechanisms for Spiro Systems
Further bromination of 3'-Bromospiro[cyclohexane-1,9'-fluorene] can be achieved through free radical substitution, typically using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or light. wikipedia.org This reaction proceeds via a free radical chain mechanism consisting of three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).
Propagation: The bromine radical then abstracts a hydrogen atom from the spiro[cyclohexane-1,9'-fluorene] scaffold to form hydrogen bromide (HBr) and a spirofluorenyl radical. This radical is stabilized by resonance, particularly if the hydrogen is abstracted from a benzylic position. The newly formed radical then reacts with another molecule of NBS to yield the brominated product and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.
The regioselectivity of the bromination is dictated by the stability of the resulting radical intermediate. In the case of the spiro[cyclohexane-1,9'-fluorene] system, the benzylic positions on the fluorene ring are particularly susceptible to radical attack due to the resonance stabilization of the corresponding benzylic radical. The existing bromo substituent at the 3'-position will direct further substitution to other positions on the aromatic rings. The electronic effects of the bromine atom (electron-withdrawing inductive effect and electron-donating resonance effect) and the steric bulk of the spiro-cyclohexyl group will influence the final product distribution.
Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromospiro Cyclohexane 1,9 Fluorene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For 3'-Bromospiro[cyclohexane-1,9'-fluorene], both ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and structural integrity.
The ¹H NMR spectrum of 3'-Bromospiro[cyclohexane-1,9'-fluorene] would exhibit distinct signals corresponding to the aromatic protons of the fluorene (B118485) moiety and the aliphatic protons of the cyclohexane (B81311) ring. The aromatic region is expected to show complex splitting patterns due to the protons on the substituted and unsubstituted benzene (B151609) rings of the fluorene core. The bromine atom at the 3'-position induces changes in the chemical shifts of the adjacent aromatic protons, which is critical for confirming its specific location. The cyclohexane protons would appear as a broad multiplet in the upfield region of the spectrum. bioorganica.org.ua
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. A key signal would be that of the spiro-carbon (C-9'), which typically appears in a unique chemical shift range, confirming the spirocyclic nature of the compound. bioorganica.org.ua The carbon atoms of the fluorene system would resonate in the aromatic region (typically 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the cyclohexane ring would appear in the aliphatic region (typically 20-40 ppm). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the cyclohexane and fluorene units. bas.bg
Table 1: Predicted NMR Spectral Data for 3'-Bromospiro[cyclohexane-1,9'-fluorene] Data is predicted based on characteristic values for fluorene and cyclohexane moieties.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | 7.0 - 8.0 | Aromatic protons on the fluorene ring system. |
| ¹H | 1.5 - 2.5 | Aliphatic protons on the cyclohexane ring. |
| ¹³C | 120 - 150 | Aromatic carbons of the fluorene moiety. |
| ¹³C | ~65 | Spiro-carbon atom (C-9'). bioorganica.org.ua |
| ¹³C | 20 - 40 | Aliphatic carbons of the cyclohexane ring. |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. iaea.org This technique provides exact atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with high precision. For 3'-Bromospiro[cyclohexane-1,9'-fluorene], this analysis would confirm the spirocyclic connection and the perpendicular orientation of the fluorene and cyclohexane rings.
The crystal packing of molecules is governed by a network of intermolecular interactions. In the crystal lattice of 3'-Bromospiro[cyclohexane-1,9'-fluorene], several types of non-covalent interactions are expected to play a significant role. These include van der Waals forces, C-H...π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-system of a fluorene ring on an adjacent molecule, and potentially C-Br...π interactions. ed.ac.ukmdpi.com The analysis of these weak interactions is critical for understanding the supramolecular architecture and the physical properties of the material in its solid state. ed.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For 3'-Bromospiro[cyclohexane-1,9'-fluorene], HRMS would provide a highly accurate mass measurement that distinguishes its molecular formula (C₁₈H₁₇Br) from other possibilities. rsc.org The technique is sensitive enough to detect the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
Table 2: High-Resolution Mass Spectrometry Data for 3'-Bromospiro[cyclohexane-1,9'-fluorene]
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₇Br | nih.gov |
| Molecular Weight | 313.23 g/mol | echemi.com |
| Exact Mass | 312.05136 Da | nih.gov |
| Monoisotopic Mass | 312.05136 Da | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3'-Bromospiro[cyclohexane-1,9'-fluorene] would display a combination of absorption bands characteristic of its constituent parts.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed as a group of sharp peaks just above 3000 cm⁻¹. nist.gov
Aliphatic C-H stretching: Found just below 3000 cm⁻¹, corresponding to the C-H bonds of the cyclohexane ring. nist.gov
Aromatic C=C stretching: A series of absorptions in the 1600-1450 cm⁻¹ region, characteristic of the fluorene backbone.
C-Br stretching: A strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, confirming the presence of the bromo-substituent. nist.gov
Table 3: Predicted Infrared (IR) Absorption Frequencies for 3'-Bromospiro[cyclohexane-1,9'-fluorene] Data is predicted based on characteristic vibrational frequencies for known functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | > 3000 | Fluorene Ring |
| C-H Stretch (Aliphatic) | < 3000 | Cyclohexane Ring |
| C=C Stretch (Aromatic) | 1600 - 1450 | Fluorene Ring |
| C-Br Stretch | 600 - 500 | Bromo-substituent |
Chemical Transformations and Derivatizations of 3 Bromospiro Cyclohexane 1,9 Fluorene
Introduction of Diverse Functional Groups via Bromine Substitution
The carbon-bromine bond in 3'-Bromospiro[cyclohexane-1,9'-fluorene] is susceptible to a range of substitution reactions, allowing for the facile introduction of various functional groups. These transformations are crucial for tuning the electronic and photophysical properties of the resulting molecules, as well as for providing sites for further reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. While specific examples exclusively utilizing 3'-Bromospiro[cyclohexane-1,9'-fluorene] are not extensively documented in readily available literature, the principles of these reactions are well-established for a wide array of bromo-aromatic compounds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of 3'-Bromospiro[cyclohexane-1,9'-fluorene] with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is highly effective for the formation of carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, or aryl groups at the 3'-position.
Buchwald-Hartwig Amination: To introduce nitrogen-containing functionalities, the Buchwald-Hartwig amination is a key reaction. This palladium-catalyzed cross-coupling reaction would pair 3'-Bromospiro[cyclohexane-1,9'-fluorene] with a primary or secondary amine, leading to the formation of the corresponding 3'-amino-substituted spiro[cyclohexane-1,9'-fluorene] derivative. These derivatives are of interest for their potential applications in optoelectronic materials and as intermediates for pharmacologically active compounds.
Sonogashira Coupling: The introduction of an alkyne moiety can be achieved through the Sonogashira coupling, which couples the bromo-spirofluorene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted spirofluorenes can serve as precursors for more complex conjugated systems.
Heck Reaction: The Heck reaction provides a means to introduce vinyl groups by coupling 3'-Bromospiro[cyclohexane-1,9'-fluorene] with an alkene in the presence of a palladium catalyst. This reaction is valuable for extending the conjugation of the fluorene (B118485) system.
Other Substitution Reactions: Beyond palladium-catalyzed reactions, the bromine atom can be displaced through other transformations. For instance, cyanation reactions, often employing a metal cyanide salt, can introduce a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. Furthermore, lithium-halogen exchange followed by quenching with an electrophile opens up a wide range of possibilities for introducing various substituents.
Table 1: Potential Functional Group Transformations of 3'-Bromospiro[cyclohexane-1,9'-fluorene]
| Reaction Type | Reagents | Product Functional Group |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Alkyl, etc.) |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | -NR¹R² |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) | -C≡C-R |
| Heck Reaction | H₂C=CHR, Pd catalyst, base | -CH=CHR |
| Cyanation | M-CN (e.g., CuCN) | -CN |
Formation of Polymeric and Oligomeric Materials through Cross-Coupling Reactions
The bifunctional nature of 3'-Bromospiro[cyclohexane-1,9'-fluorene] (possessing a reactive bromine atom and a modifiable fluorene core) makes it an attractive monomer for the synthesis of polymers and oligomers with unique properties. The rigid and bulky spirocyclic unit can disrupt intermolecular packing, leading to materials with enhanced solubility and high thermal stability.
Cross-coupling polymerization reactions are a primary method for constructing conjugated polymers from aryl halide monomers. For instance, a Yamamoto coupling, which involves the nickel-catalyzed homocoupling of the bromo-derivative, could lead to the formation of poly(3,3'-spiro[cyclohexane-1,9'-fluorene]). Alternatively, Suzuki polymerization, by reacting a diboronic ester derivative of the spirofluorene with a dihaloaromatic comonomer, can produce a variety of alternating copolymers.
The resulting polymers containing the spiro[cyclohexane-1,9'-fluorene] unit are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The spiro-center helps to maintain a high glass transition temperature and prevents the aggregation-induced quenching of fluorescence, which is a common issue in conjugated polymers.
Table 2: Potential Polymerization Reactions Involving Spiro[cyclohexane-1,9'-fluorene] Derivatives
| Polymerization Method | Monomer(s) | Resulting Polymer Type | Potential Properties |
| Yamamoto Coupling | 3'-Bromo-3''-bromospiro[cyclohexane-1,9'-fluorene] | Homopolymer | High thermal stability, good solubility |
| Suzuki Polymerization | Diboronic ester of spiro[cyclohexane-1,9'-fluorene] + Dihaloarene | Alternating Copolymer | Tunable optoelectronic properties |
| Stille Polymerization | Distannyl derivative of spiro[cyclohexane-1,9'-fluorene] + Dihaloarene | Alternating Copolymer | Controlled molecular weight and architecture |
Preparation of Multi-Spiro Architectures and Complex Organic Frameworks
The rigid, three-dimensional structure of the spiro[cyclohexane-1,9'-fluorene] unit makes it an excellent building block for the construction of more complex molecular architectures, including multi-spiro compounds and porous organic frameworks.
By introducing additional reactive sites onto the 3'-Bromospiro[cyclohexane-1,9'-fluorene] core, it is possible to synthesize molecules containing multiple spiro-centers. These multi-spiro compounds exhibit even greater steric hindrance and defined spatial arrangements, which can be advantageous for creating materials with specific chiroptical properties or for use as hosts in host-guest chemistry.
Furthermore, the derivatization of 3'-Bromospiro[cyclohexane-1,9'-fluorene] into di- or trifunctional building blocks allows for its incorporation into covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The defined geometry of the spiro-linker can be used to control the pore size and topology of the resulting framework. These porous materials have potential applications in gas storage, separation, and catalysis. While the direct use of 3'-Bromospiro[cyclohexane-1,9'-fluorene] in this context is an emerging area of research, the synthesis of other spiro-based linkers for framework materials has been demonstrated.
Table 3: Potential Applications in Complex Architectures
| Architecture Type | Synthetic Strategy | Key Features |
| Multi-Spiro Compounds | Iterative synthesis involving functionalization and spiro-annulation reactions | High steric hindrance, defined 3D geometry |
| Covalent Organic Frameworks (COFs) | Polymerization of multifunctional spiro-based monomers | Porous crystalline materials, high surface area |
| Metal-Organic Frameworks (MOFs) | Coordination of multifunctional spiro-based linkers to metal ions/clusters | Tunable porosity and functionality |
Advanced Applications of 3 Bromospiro Cyclohexane 1,9 Fluorene As a Synthetic Intermediate
Role in the Synthesis of Advanced Organic Materials
The strategic design of organic semiconductors often involves the integration of a rigid, non-planar core to ensure high thermal stability and good solution processability. The spiro[cyclohexane-1,9'-fluorene] unit, with its three-dimensional and sterically hindered structure, is exceptionally well-suited for this role. The bromo-derivative is the key to unlocking its potential, acting as a pivotal precursor for materials in optoelectronic devices.
Precursor for Hole-Transporting Materials (HTMs) in Optoelectronic Devices
In devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting layer is critical for efficient device performance. An ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection and transport, high mobility, and excellent thermal and morphological stability.
The 3'-Bromospiro[cyclohexane-1,9'-fluorene] intermediate is instrumental in synthesizing advanced HTMs. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to attach hole-transporting units like triarylamines. The spiro[cyclohexane-1,9'-fluorene] core imparts several desirable characteristics to the resulting HTM:
High Glass Transition Temperature (Tg): The rigid spiro-structure leads to materials with high thermal stability, preventing degradation of the device at elevated operating temperatures.
Morphological Stability: The bulky, 3D nature of the core disrupts intermolecular packing and prevents crystallization, promoting the formation of stable amorphous films, which is crucial for long-term device stability. mdpi.comresearchgate.net
Good Solubility: The non-planar structure enhances solubility in organic solvents, facilitating device fabrication through solution-based processes. mdpi.com
Fluorene-based compounds are recognized as important building blocks for HTMs due to their excellent hole drift mobility and the ease with which they can be functionalized to tune their electrical and optical properties. nih.gov For instance, HTMs derived from fluorene-terminated structures have led to perovskite solar cells with efficiencies exceeding 23% and significantly improved thermal stability compared to devices using the benchmark HTM, spiro-OMeTAD. researchgate.net While many studies focus on the related spiro[fluorene-9,9′-xanthene] (SFX) core, the synthetic principles and structural benefits are directly applicable to derivatives of spiro[cyclohexane-1,9'-fluorene]. rsc.orgrsc.org
Table 1: Performance of Representative Fluorene-Based Hole-Transporting Materials
| HTM Core Structure | Device Type | Key Performance Metric | Reference |
|---|---|---|---|
| Fluorene-Terminated | Perovskite Solar Cell | Power Conversion Efficiency (PCE): 23.2% | researchgate.net |
| Spiro[fluorene-9,9′-xanthene] | Perovskite Solar Cell | Hole Mobility: 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹ | rsc.org |
| Spiro[fluorene-9,9′-xanthene] | Perovskite Solar Cell | PCE: up to 17.7% | rsc.org |
| DDF (Fluorene-based) | OLED | Hole Mobility: 2.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ | mdpi.com |
| 2M-DDF (Fluorene-based) | OLED | Hole Mobility: 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹ | mdpi.com |
Building Block for Blue-Light-Emitting Materials in Organic Light-Emitting Diodes
Developing stable and efficient deep-blue emitters remains one of the greatest challenges in OLED technology, essential for full-color displays and solid-state lighting. Materials for this purpose require a wide bandgap to produce high-energy blue light and high triplet energy (for host materials in phosphorescent OLEDs) to prevent energy loss.
The spiro[cyclohexane-1,9'-fluorene] moiety is an excellent candidate for constructing blue-light-emitting materials. researchgate.net The fluorene (B118485) unit itself is a wide-bandgap chromophore known for its blue fluorescence. The spiro-linkage helps maintain this wide bandgap in the solid state by preventing the bathochromic (red) shift often caused by aggregation in planar molecules.
3'-Bromospiro[cyclohexane-1,9'-fluorene] serves as a key building block for these materials. The bromo-group allows for the extension of the π-conjugated system through reactions like the Suzuki coupling. By attaching other aromatic or electron-donating/accepting groups, the emission color, quantum yield, and charge transport properties can be precisely engineered. For example, spiro-type compounds are used to create blue host materials for OLEDs, with some devices achieving high luminance efficiencies. researchgate.net The use of fluorene derivatives has been shown to result in OLEDs with pure blue emission and high efficiency. researchgate.net
Table 2: Electroluminescence Characteristics of a Blue OLED Using a Fluorene-Based Emitter
| Emitter Type | Emission Peaks | CIE Coordinates | Max. Efficiency | Reference |
|---|---|---|---|---|
| ter(9,9,9″,9″-bihexyl-9′,9′-diphenyl)fluorenes | 404 nm, 424 nm | (0.18, 0.09) | 1.27 cd/A | researchgate.net |
Components for Enhancing Molecular Rigidity and Solubility in Organic Electronics
A persistent challenge in organic electronics is the trade-off between high charge carrier mobility, which often requires ordered molecular packing, and good processability (solubility) and film stability, which benefits from less ordered arrangements. Spiro-compounds like spiro[cyclohexane-1,9'-fluorene] offer an elegant solution to this problem.
The defining feature of this scaffold is the spiro-carbon atom, which joins the planar fluorene system and the non-planar cyclohexane (B81311) ring in a perpendicular, or orthogonal, orientation. This has two major consequences:
Enhanced Rigidity: The molecule is conformationally locked, providing a rigid and well-defined three-dimensional shape. This rigidity contributes to high glass transition temperatures (Tg) and thermal stability in materials derived from it.
Improved Solubility and Morphological Stability: The 3D architecture and steric bulk introduced by the spiro-center effectively inhibit the strong π-π stacking interactions that typically cause aggregation and crystallization in planar polycyclic aromatic hydrocarbons. This suppression of aggregation leads to significantly improved solubility in common organic solvents. mdpi.com Furthermore, it promotes the formation of smooth, uniform, and morphologically stable amorphous films, which are essential for fabricating high-performance, long-lasting electronic devices. researchgate.net
Construction of Complex Molecular Architectures for Molecular Recognition and Self-Assembly
Beyond organic electronics, the unique and well-defined three-dimensional geometry of the spiro[cyclohexane-1,9'-fluorene] framework makes it an attractive, albeit less explored, scaffold for applications in supramolecular chemistry. The fields of molecular recognition and self-assembly rely on molecules with specific shapes and directional interaction sites to create larger, ordered structures.
The rigid, V-shaped structure that can be derived from the spiro-fluorene core is a foundational element for building "molecular tweezers" or "clips" capable of selectively binding guest molecules. By functionalizing the arms of the fluorene unit—a process enabled by intermediates like 3'-Bromospiro[cyclohexane-1,9'-fluorene]—chemists can introduce specific recognition sites (e.g., hydrogen bond donors/acceptors, aromatic surfaces) to create a binding pocket.
While specific examples utilizing 3'-Bromospiro[cyclohexane-1,9'-fluorene] for molecular recognition are not extensively documented in mainstream literature, the fundamental principles of supramolecular design strongly suggest its potential. The rigidity of the backbone ensures that the binding sites are held in a pre-organized orientation, reducing the entropic penalty of binding and leading to stronger and more selective host-guest interactions. Its derivatives are therefore promising candidates for the future development of novel chemosensors, molecular switches, and self-assembling systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
